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Introduction
C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent and specific

synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1

(NOD1).[1][2][3] As an acylated derivative of γ-D-Glu-mDAP (iE-DAP), the minimal

peptidoglycan motif recognized by NOD1, C12-iE-DAP offers enhanced cell permeability due

to the addition of a 12-carbon lauroyl chain.[1] This modification allows for efficient delivery to

the cytosol, making it 100 to 1000 times more potent than its non-acylated counterpart, iE-DAP,

in activating the NOD1 signaling pathway.[1] This document provides a comprehensive

technical overview of C12-iE-DAP, its mechanism of action, experimental protocols for its use,

and its application in the study of host-pathogen interactions.

Core Mechanism of Action
NOD1 is an intracellular pattern recognition receptor (PRR) that recognizes peptidoglycan

components from a specific subset of bacteria, primarily Gram-negative bacteria, but also

certain Gram-positives like Bacillus subtilis and Listeria monocytogenes.[1] The core

recognition motif is the dipeptide D-γ-glutamyl-meso-diaminopimelic acid (iE-DAP).[1][4]

The mechanism of action for C12-iE-DAP is as follows:
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Cellular Entry: The lipophilic lauroyl (C12) group facilitates the passage of iE-DAP across the

host cell membrane into the cytoplasm.[1]

NOD1 Recognition: In the cytosol, the iE-DAP portion of the molecule is recognized by the

leucine-rich repeat (LRR) domain of the NOD1 protein.[1]

Signal Transduction Cascade: Ligand binding induces oligomerization of NOD1 and

recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[1] This interaction,

mediated by CARD-CARD homophilic interactions, leads to the ubiquitination of RIPK2,

which then acts as a scaffold to recruit other signaling proteins.[1]

Downstream Activation: The formation of this complex activates the TAK1 and IKK

complexes, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) and the

transcription factor Nuclear Factor-kappa B (NF-κB).[1]

Inflammatory Response: Activated NF-κB and other transcription factors translocate to the

nucleus, inducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and

other immune effectors.[1][5][6]

Signaling Pathway Diagram
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Caption: Signaling pathway initiated by C12-iE-DAP activation of NOD1.
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Quantitative Data
The following table summarizes key quantitative parameters related to the use of C12-iE-DAP.

Parameter Description
Typical
Range/Value

Cell System/Assay

Potency
Relative activity

compared to iE-DAP.

100 - 1000x more

potent

HEK-Blue™ NOD1

cells

Working

Concentration

Recommended

concentration for in

vitro cell stimulation.

10 ng/mL - 10 µg/mL Various cell lines

NF-κB Activation

Concentration for

robust NF-κB reporter

gene activation.

~100 nM
HEK-Blue™ NOD1

cells[7]

Cytokine Induction (IL-

8)

Concentration range

for inducing IL-8

secretion.

2 µM - 50 µM THP-1 cells[5]

Synergistic Activity

Concentration used

with LPS to potentiate

TNF-α production.

10 µM THP-1 cells[5]

Experimental Protocols
Protocol 1: In Vitro NOD1 Activation using Reporter
Cells
Objective: To quantify the NOD1-agonistic activity of C12-iE-DAP by measuring the activation

of an NF-κB-inducible reporter gene.

Materials:

HEK-Blue™ hNOD1 cells (InvivoGen) or equivalent, which stably express human NOD1 and

a secreted embryonic alkaline phosphatase (SEAP) reporter under the control of an NF-κB-

inducible promoter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15611023?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7698283/
https://www.mdpi.com/1422-0067/20/17/4265
https://www.mdpi.com/1422-0067/20/17/4265
https://www.benchchem.com/product/b15611023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HEK-Blue™ Detection medium (InvivoGen) or equivalent substrate for SEAP.

C12-iE-DAP (InvivoGen, MedChemExpress).[3][7]

Sterile, endotoxin-free DMSO for stock solution preparation.

Complete cell culture medium (e.g., DMEM, 10% FBS, Pen-Strep).

96-well flat-bottom cell culture plates.

Spectrophotometer or plate reader (620-655 nm).

Methodology:

Cell Seeding: Plate HEK-Blue™ hNOD1 cells at a density of ~5 x 10⁴ cells/well (180 µL) in a

96-well plate and incubate for 24 hours.

Compound Preparation: Prepare a stock solution of C12-iE-DAP in DMSO (e.g., 1 mg/mL).

[1] Create serial dilutions in complete cell culture medium to achieve final desired

concentrations (e.g., 0.01 ng/mL to 1000 ng/mL).

Cell Stimulation: Add 20 µL of the C12-iE-DAP dilutions to the appropriate wells. Include a

vehicle control (medium with equivalent DMSO concentration) and a positive control if

available.

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[7]

SEAP Detection:

Add 20 µL of the cell supernatant to a new 96-well plate.

Add 180 µL of QUANTI-Blue™ or a similar SEAP detection reagent to each well.

Incubate at 37°C for 1-3 hours.

Measure the optical density (OD) at ~630 nm.
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Data Analysis: Subtract the OD of the blank (unstimulated cells) from all other values. Plot

the OD values against the concentration of C12-iE-DAP to generate a dose-response curve.

Protocol 2: Cytokine Secretion Assay in Immune Cells
Objective: To measure the production of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from

immune cells following stimulation with C12-iE-DAP.

Materials:

THP-1 monocytes or other relevant immune cells (e.g., primary macrophages).

Cell culture medium (e.g., RPMI-1640, 10% FBS, Pen-Strep).

C12-iE-DAP.

Lipopolysaccharide (LPS) as a positive control for TLR4 stimulation or for synergy studies.[5]

24-well or 96-well cell culture plates.

ELISA kits for the specific cytokines of interest (e.g., human IL-8, human TNF-α).

Methodology:

Cell Seeding: Plate THP-1 cells (or other cells) at an appropriate density (e.g., 5 x 10⁵

cells/mL) in culture plates. For THP-1 monocytes, differentiation into macrophage-like cells

with PMA is optional but may enhance responsiveness.

Stimulation:

For direct stimulation, treat cells with a dose-range of C12-iE-DAP (e.g., 2 µM to 50 µM).

[5]

For synergy studies, pre-treat cells with a low dose of LPS (e.g., 1 ng/mL) before or

concurrently with C12-iE-DAP (e.g., 10 µM).[5][8]

Include an unstimulated control and a vehicle control.
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Incubation: Incubate the cells for a defined period, typically 6 to 24 hours, at 37°C in a 5%

CO₂ incubator.[8]

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the

supernatant. Store at -20°C or -80°C until analysis.

Cytokine Quantification: Measure the concentration of the target cytokine(s) in the

supernatant using ELISA kits, following the manufacturer’s protocol precisely.

Data Analysis: Generate bar graphs comparing cytokine concentrations across different

treatment conditions. Statistical analysis (e.g., ANOVA) should be performed to determine

significance.

Experimental Workflow Diagram
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Caption: General experimental workflow for studying host-pathogen interactions using C12-iE-
DAP.

Applications in Drug Development and Research
Dissecting Innate Immunity: C12-iE-DAP's specificity allows for the precise interrogation of

the NOD1 pathway's role in bacterial recognition and the subsequent immune response.[1]

Pathogen Evasion Mechanisms: Researchers can study how pathogens avoid or suppress

NOD1 signaling, providing insights into microbial virulence strategies.

Screening for NOD1 Inhibitors: C12-iE-DAP can be used as a stable, potent stimulus in

high-throughput screening assays to identify novel antagonists of the NOD1 pathway, such

as ML130, for treating inflammatory diseases.[9][10]

Vaccine Adjuvant Development: As a defined immunostimulant, C12-iE-DAP and its

derivatives are being explored for their potential as adjuvants to enhance vaccine efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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